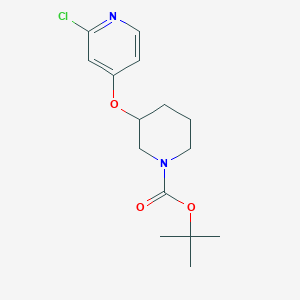

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-chloropyridin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZCZRRXDONFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chloropyridinyl Ether Group: This step involves the reaction of the piperidine intermediate with 2-chloropyridine-4-ol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate, typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the pyridine moiety.

Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the piperidine or pyridine rings.

Hydrolysis: Tert-butyl alcohol and 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21ClN2O3

- CAS Number : 945988-47-6

- IUPAC Name : Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

The compound contains a piperidine ring, a tert-butyl ester group, and a chloropyridinyl ether moiety, which contribute to its pharmacological properties. The presence of the chloropyridine enhances its ability to cross the blood-brain barrier, an essential factor for treating central nervous system disorders.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design. Its structural components suggest possible applications in:

- Neurological Disorders : Research indicates that this compound may have therapeutic applications in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Agents : The compound's ability to interact with inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

The compound has shown promise in various biological assays:

- Binding Affinity : It interacts with specific enzymes and receptors, which can be crucial for modulating biological responses. For instance, studies have indicated that derivatives of this compound may inhibit certain pathways involved in inflammation and pain .

Pharmacological Studies

Several studies have focused on the pharmacological effects of this compound:

- In vitro Studies : Laboratory tests have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

- Mechanism of Action : The mechanism involves binding to molecular targets such as ion channels or receptors, which could lead to altered cellular functions relevant in disease states.

Case Study 1: Neurological Applications

A study explored the effects of this compound on neuronal cell lines. Results indicated that the compound could enhance neuroprotection against oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The results showed that it could significantly reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The chloropyridinyl ether group and the piperidine ring are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Chloropyridine vs. Chloropyrazine : The target compound’s 2-chloropyridin-4-yloxy group differs from the 3-chloropyrazine in , which may alter π-π stacking interactions and binding affinity in biological systems.

- Aromatic vs. Aliphatic Substituents : Compared to the bromopropyl group in , the chloropyridine moiety enhances aromatic interactions but reduces flexibility.

Biological Activity

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a CAS number of 945988-47-6. This compound features a piperidine ring that is substituted with a tert-butyl ester group and a chloropyridinyl ether moiety, making it a significant candidate for various biological applications, particularly in drug design targeting neurological and inflammatory diseases.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization of appropriate precursors under basic conditions.

- Introduction of the Chloropyridinyl Ether Group : This involves reacting the piperidine intermediate with 2-chloropyridine-4-ol in the presence of a base (e.g., potassium carbonate).

- Esterification : The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate, often using triethylamine as a base to neutralize byproducts.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with various molecular targets, including enzymes and receptors. The chloropyridinyl ether group and the piperidine ring are critical for its binding affinity and specificity, potentially modulating activities through competitive inhibition or allosteric modulation.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its potential anti-inflammatory properties are also being explored, making it an attractive candidate for further development in pharmacotherapy.

Case Studies and Research Findings

- Neurological Applications : A study investigated the effects of similar compounds on neurotransmitter systems, suggesting that modifications in chemical structure could enhance efficacy against neurodegenerative diseases.

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory disease management.

- Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial activity, prompting investigations into the efficacy of this compound against various bacterial strains.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O3 |

| Molecular Weight | 312.8 g/mol |

| CAS Number | 945988-47-6 |

| Solubility | Moderate (specific values vary) |

| Biological Targets | Enzymes, receptors |

| Potential Applications | Neurological disorders, anti-inflammatory treatments |

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–250°C range) under nitrogen/air atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting, crystallization) and exothermic decomposition events.

- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted thermal profiles .

What spectroscopic techniques confirm the compound’s structure?

Basic Research Question

- NMR Spectroscopy : -NMR (δ 1.4 ppm for tert-butyl protons) and -NMR (δ 155–160 ppm for carbonyl groups).

- Infrared Spectroscopy (IR) : Detect C=O stretches (~1700 cm) and C-Cl vibrations (~750 cm).

- Mass Spectrometry : ESI-HRMS for exact mass determination (e.g., m/z 323.82 for [M+H]) .

How to design experiments addressing conflicting solubility data?

Advanced Research Question

- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform at 25°C and 50°C.

- Quantitative Analysis : Use UV-Vis spectroscopy (λ ~270 nm for pyridine moieties) or HPLC to measure saturation concentrations.

- Controlled Crystallization : Assess polymorph formation via slow evaporation vs. rapid cooling .

How to develop containment protocols for exothermic reactions?

Advanced Research Question

- Calorimetry : Use reaction calorimetry (RC1e) to quantify heat flow and adiabatic temperature rise.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative side reactions.

- Emergency Cooling : Design jacketed reactors with glycol cooling loops for rapid temperature control .

What computational methods predict reactivity and degradation pathways?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation reactions (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Degradation Modeling : Use software like Gaussian or ORCA to identify stable intermediates and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.